(R)-Bicalutamide is the biologically active enantiomer of the racemic drug bicalutamide, a non-steroidal antiandrogen. [, ] While bicalutamide is prescribed as a racemate, the (R)-enantiomer exhibits significantly higher antiandrogenic activity, up to 60 times that of the (S)-enantiomer. [, ] This difference in activity highlights the importance of chiral synthesis for producing (R)-bicalutamide for research purposes. []
(R)-Bicalutamide is classified as an antiandrogen and belongs to the chemical class of benzamides. Its systematic name is N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[4-fluorophenylsulfonyl]-2-hydroxy-2-methylpropanamide. The compound is synthesized from various starting materials, including chiral intermediates derived from amino acids and other organic compounds.
The synthesis of (R)-bicalutamide has been extensively studied, with multiple methods proposed to enhance yield and purity. A notable synthesis route involves the following steps:
The methods described in patents highlight that these reactions can be conducted under mild conditions, yielding high purity products suitable for industrial production .
The molecular structure of (R)-bicalutamide can be represented as follows:
The compound features a complex arrangement that includes:
The three-dimensional conformation of (R)-bicalutamide has been elucidated through X-ray crystallography, revealing its spatial arrangement and interactions with biological targets .
(R)-Bicalutamide participates in various chemical reactions, primarily involving:
These reactions are carefully controlled to ensure high yields and minimize by-products .
(R)-Bicalutamide functions primarily as an androgen receptor antagonist. Its mechanism involves:
This antagonistic action leads to reduced tumor growth and proliferation in androgen-sensitive tissues .
The physical and chemical properties of (R)-bicalutamide include:
These properties are critical for formulation development and influence the drug's bioavailability and pharmacokinetics .
(R)-Bicalutamide is primarily utilized in:
Furthermore, ongoing research explores its role in combination therapies aimed at overcoming resistance mechanisms in prostate cancer treatment .
(R)-Bicalutamide (Chemical Abstracts Service registry number 113299-40-4) is the pharmacologically active enantiomer of the racemic antiandrogen bicalutamide. It possesses a single chiral center at the carbon atom bearing the hydroxyl group (C2 position of the propanamide chain), resulting in two enantiomers with distinct biological activities. The (R)-enantiomer demonstrates approximately 30-fold higher binding affinity for the androgen receptor compared to the (S)-enantiomer. This stereoselectivity arises from optimal three-dimensional positioning of its functional groups within the androgen receptor ligand-binding domain, enabling high-affinity interactions with key residues like Trp741, Leu704, and Asn705. The (S)-enantiomer exhibits significantly reduced receptor affinity and undergoes more rapid hepatic clearance, contributing minimally to the overall antiandrogen activity of racemic bicalutamide in therapeutic applications [3] [4] [5].
Table 1: Comparative Androgen Receptor Binding and Cellular Activity of Bicalutamide Enantiomers
Parameter | (R)-Bicalutamide | (S)-Bicalutamide | |
---|---|---|---|
AR Binding Affinity (Relative) | 30-fold higher | 1 (Reference) | |
Inhibition of DHT-Stimulated Proliferation (LNCaP cells, IC₅₀) | 0.85 μM | >100 μM | |
Transactivation Inhibition (HEK293 cells, IC₅₀) | 0.248 μM | Not Active | |
Primary Metabolic Pathway | Glucuronidation | Oxidation (CYP3A4) | |
Plasma Half-Life (Days) | 5.8 - 10 | < 24 hours | [4] [9] [3] |
X-ray crystallography provides atomic-resolution insights into the molecular conformation and receptor interactions of (R)-Bicalutamide. The crystal structure of the mutant androgen receptor ligand-binding domain (W741L) complexed with (R)-Bicalutamide (Protein Data Bank identifier 1Z95) was resolved at 1.80 Å resolution. This structure reveals several critical features:
Table 2: Crystallographic Parameters for the Androgen Receptor-(R)-Bicalutamide Complex (PDB 1Z95)
Parameter | Value | |
---|---|---|
Resolution | 1.80 Å | |
Space Group | P 21 21 21 | |
Unit Cell Dimensions | a=56.49 Å, b=66.47 Å, c=72.16 Å | |
R-Value Work | 0.220 (DCC) | |
R-Value Free | 0.250 (DCC) | |
Ligand Binding Site Residues | Trp741 (Leu mutant), Leu704, Asn705, Met749, Thr877 | [2] |
Molecular dynamics simulations further demonstrate that (R)-Bicalutamide binding destabilizes the androgen receptor homodimer interface through allosteric effects. This disruption alters intermonomer hydrogen bonding patterns involving residues Glu707, Asp731, Arg734, and Ser736, ultimately inhibiting nuclear translocation and DNA binding [8] [10].
The antiandrogenic activity of (R)-Bicalutamide stems from specific structural features that define its pharmacophore within the non-steroidal antiandrogen class:
Mutagenesis studies reveal the structural basis for acquired resistance. The W741L mutation creates additional space within the binding pocket, permitting (R)-Bicalutamide to adopt an agonist-binding mode. In this conformation, helix 12 repositions to form the activation function-2 surface, enabling coactivator recruitment and partial agonism despite antagonist binding. Similarly, T877A mutation reduces steric constraints, allowing alternative ligand orientations that restore receptor activation [6] [8] [10].
(R)-Bicalutamide shares the molecular formula (C₁₈H₁₄F₄N₂O₄S) and elemental composition with its racemate but exhibits distinct molecular properties due to chirality:
Table 3: Comparative Physicochemical Properties of Bicalutamide Enantiomers
Property | (R)-Bicalutamide | (S)-Bicalutamide | Racemic Bicalutamide | |
---|---|---|---|---|
Molecular Weight | 430.37 g/mol | 430.37 g/mol | 430.37 g/mol | |
Aqueous Solubility (Predicted) | 0.00928 mg/mL | 0.0071 mg/mL | 0.005 mg/mL | |
Protein Binding (%) | 99.6 | 96.1 | 96.1 (Racemate reported) | |
logP (Calculated) | 2.71 | 2.71 | 2.71 | |
pKa (Strongest Acidic) | 11.78 | 11.78 | 11.78 | [3] [5] |
The stereospecificity extends to crystalline packing arrangements. X-ray powder diffraction demonstrates distinct patterns for enantiopure (R)-Bicalutamide compared to the racemate, indicating different lattice structures. This polymorphism influences dissolution kinetics and may contribute to observed differences in bioavailability between enantiopure and racemic formulations [3] [5].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0